molecular formula C13H10BrF3O2 B13086087 (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol

(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol

Cat. No.: B13086087
M. Wt: 335.12 g/mol
InChI Key: AGCYPXXCHXIDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₃H₁₀BrF₃O₂. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a naphthalene ring, along with a methanol group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 6-methoxy-5-(trifluoromethyl)naphthalene. This step is followed by the introduction of a methanol group through a Grignard reaction or other suitable nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-bromo-6-methoxy-5-(trifluoromethyl)naphthaldehyde or 2-bromo-6-methoxy-5-(trifluoromethyl)naphthoic acid.

    Reduction: Formation of 6-methoxy-5-(trifluoromethyl)naphthalen-1-ylmethanol.

    Substitution: Formation of 2-azido-6-methoxy-5-(trifluoromethyl)naphthalen-1-ylmethanol or 2-thio-6-methoxy-5-(trifluoromethyl)naphthalen-1-ylmethanol.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and coupling reactions, making it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and methoxy groups on biological activity. It may serve as a model compound in the design of new pharmaceuticals or agrochemicals.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may also find applications in the development of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol depends on its specific application. In chemical reactions, the bromine atom and methanol group are key reactive sites. The trifluoromethyl group can influence the compound’s reactivity and stability by electron-withdrawing effects, which can affect the overall reaction mechanism.

In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of the trifluoromethyl and methoxy groups, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxy-5-methyl-naphthalen-1-ylmethanol
  • 2-Bromo-6-methoxy-5-(trifluoromethyl)benzyl alcohol
  • 2-Bromo-6-methoxy-5-(trifluoromethyl)phenylmethanol

Uniqueness

(2-Bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl)methanol is unique due to the combination of a naphthalene ring with a trifluoromethyl group, which is less common compared to similar compounds with simpler aromatic rings. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-bromo-6-methoxy-5-(trifluoromethyl)naphthalen-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF3O2/c1-19-11-5-3-7-8(12(11)13(15,16)17)2-4-10(14)9(7)6-18/h2-5,18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYPXXCHXIDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)Br)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.